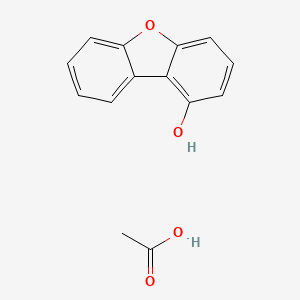

Acetic acid;dibenzofuran-1-ol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

100538-37-2 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

acetic acid;dibenzofuran-1-ol |

InChI |

InChI=1S/C12H8O2.C2H4O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11;1-2(3)4/h1-7,13H;1H3,(H,3,4) |

InChI Key |

HYJDVFXSOUCRMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzofuran 1 Yl Acetate and Analogous Esters

Esterification Pathways for Dibenzofuran-1-ol (B1274313) with Acetic Acid Derivatives

The transformation of dibenzofuran-1-ol to its corresponding acetate (B1210297) ester is a crucial step in the synthesis of various target molecules. This is typically achieved through esterification reactions involving acetic acid or its more reactive derivatives.

Direct Acylation Procedures

Direct acylation of dibenzofuran-1-ol can be accomplished using acetic acid, although this often requires forcing conditions due to the lower reactivity of carboxylic acids compared to their derivatives. nih.gov A more common and efficient approach involves the use of more powerful acylating agents such as acyl chlorides or anhydrides. nih.gov For instance, the acylation of a related benzofuran (B130515) derivative, methyl benzofuran-2-ylacetate, has been successfully demonstrated using acetyl chloride in the presence of a Lewis acid like tin(IV) chloride. rsc.org This method highlights a general strategy applicable to the acylation of phenolic compounds like dibenzofuran-1-ol.

The direct coupling of furanic compounds with acetic acid has been reported, though it is noted that such reactions can be challenging and may lead to unwanted polymerization of the furanic species. nih.gov The use of acetic anhydride (B1165640) under mild, anhydrous conditions is often a more effective alternative for the acylation of furanic compounds. nih.gov

Catalyst-Mediated Esterification Reactions

Catalysts play a pivotal role in enhancing the efficiency and selectivity of esterification reactions. Zeolite catalysts have been employed for the acylation of aromatic compounds with acetic acid, proceeding through the formation of an acylium ion intermediate. osti.gov The reaction involves two main steps: the formation of the acylium ion and the subsequent carbon-carbon bond formation with the aromatic substrate. osti.gov

Mechanochemical methods, such as high-speed ball-milling (HSBM), offer a solvent-free and energy-efficient alternative for esterification. nih.gov One reported strategy utilizes iodine and potassium hypophosphite (KH2PO2) to afford ester derivatives in good yields within a short reaction time. nih.gov Another HSBM protocol employs potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)3). nih.gov These methods provide mild conditions and have been successfully applied to the late-stage diversification of natural products. nih.gov

Uronium-based salts, such as TBTU (N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate), in the presence of a base like triethylamine, are also effective for the esterification of phosphinic acids with alcohols, a reaction type analogous to the esterification of phenols. researchgate.net

Optimization of Reaction Conditions for Ester Formation

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired ester. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and base.

In the synthesis of dibenzofurans from diaryliodonium salts, a significant solvent effect was observed. While no reaction occurred in 1,4-dioxane (B91453) or dimethylformamide (DMF), using methanol (B129727) (MeOH) as the solvent improved the product yield to 92%. acs.org Water can also be used as a solvent, and while initially slower, prolonged reaction times can lead to high yields (up to 96%). acs.org

For palladium-catalyzed reactions, the choice of ligand is crucial. In the one-pot synthesis of benzofuropyridines, the use of an XPhos-based palladium precatalyst with additional XPhos ligand proved to be superior. acs.org The base also plays a critical role; in the same study, potassium tert-butoxide (KOtBu) was found to be effective. acs.org

Temperature is another important factor. In the palladium-catalyzed synthesis of dihydroisobenzofurans, the reaction temperature determined the isomeric outcome, with the Z-isomer forming at 80°C and the more stable E-isomer forming at 100°C. rsc.org

Interactive Table 1: Optimization of Reaction Conditions for Dibenzofuran (B1670420) Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | L4 | K2CO3 | H2O | 100 | 96 | acs.org |

| Pd precatalyst | XPhos | KOtBu | Not specified | 70 | 96 | acs.org |

| Pd(OAc)2 | Not specified | Not specified | Ethanol (B145695) | Reflux | Not specified | organic-chemistry.orgekb.eg |

| Pd/C | None | Not specified | Not specified | Not specified | Good to Excellent | organic-chemistry.org |

Note: This table presents a selection of optimized conditions from different synthetic routes to dibenzofuran derivatives and is for illustrative purposes.

Synthesis of Dibenzofuran-1-ol Precursors

The synthesis of the dibenzofuran core is a foundational aspect of obtaining dibenzofuran-1-ol. Various strategies have been developed, with intramolecular cyclization and palladium-catalyzed methods being particularly prominent.

Intramolecular Cyclization Strategies for Dibenzofuran Core Construction

Intramolecular cyclization is a powerful method for constructing the dibenzofuran skeleton. One common approach involves the cyclization of diaryl ether derivatives. acs.orgekb.eg This can be achieved through various catalytic systems. For example, the Pschorr reaction utilizes the intramolecular substitution of an arene by an aryl radical generated in situ from a diazonium salt, often catalyzed by copper. ekb.eg

Another strategy involves the intramolecular Claisen condensation of 3-acyl derivatives of 2-(2-benzofuranyl)acetate esters under basic conditions to create the additional benzenoid ring, yielding 1,3-dihydroxydibenzofurans. thieme-connect.de Similarly, methyl 3-acetylbenzofuran-2-ylacetate can undergo cyclization to dibenzofurandiols upon treatment with sodium methoxide (B1231860) in boiling methanol. rsc.org

A one-pot synthesis of dibenzofurans has been developed involving a telescoped metalation/cross-coupling/SNA r reaction sequence starting from fluoroarenes and 2-bromophenyl acetates. acs.org This method relies on the fluorine substituent as both a directing group for metalation and a leaving group in the intramolecular cyclization. acs.org

Palladium-Catalyzed Approaches to the Dibenzofuran Nucleus

Palladium catalysis is a versatile and widely used tool for the synthesis of dibenzofurans. nih.govorganic-chemistry.org One notable method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, catalyzed by palladium acetate in refluxing ethanol without the need for a base. organic-chemistry.orgekb.eg

Another powerful approach is the palladium-catalyzed intramolecular C-H activation/C-O cyclization of phenols. researchgate.net This reaction can be performed using air as the oxidant. researchgate.net The synthesis of dibenzofurans from o-iododiaryl ethers can be efficiently catalyzed by reusable palladium on carbon (Pd/C) under ligand-free conditions. organic-chemistry.org The required o-iododiaryl ethers can be synthesized in a one-pot procedure through sequential iodination and O-arylation of phenols. organic-chemistry.org

Furthermore, a route involving the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to form O-arylated products, followed by palladium-catalyzed cyclization, provides dibenzofurans in good to excellent yields and tolerates various functional groups. organic-chemistry.orgekb.eg

Interactive Table 2: Palladium-Catalyzed Synthesis of Dibenzofurans

| Starting Material | Catalyst | Key Reagents | Product | Yield | Reference |

| o-Diazonium salts of diaryl ethers | Palladium acetate | Ethanol | Dibenzofurans | Not specified | organic-chemistry.orgekb.eg |

| o-Iododiaryl ethers | Pd/C | None | Dibenzofurans | Good to Excellent | organic-chemistry.org |

| o-Iodophenols | Pd catalyst | Silylaryl triflates, CsF | Dibenzofurans | Good to Excellent | organic-chemistry.orgekb.eg |

| Phenols | Pd(0)/Pd(II) | Air (oxidant) | Substituted Dibenzofurans | Not specified | researchgate.net |

Note: This table summarizes various palladium-catalyzed methods for the synthesis of the dibenzofuran core.

Visible-Light-Promoted Synthetic Routes to Dibenzofuran Derivatives

The use of visible light as a sustainable and mild energy source has led to the development of powerful synthetic methods for constructing complex molecules, including dibenzofuran derivatives. acs.org These approaches are often characterized by their environmental benignity and operational simplicity. acs.orgresearchgate.net

A prominent eco-friendly method involves the intramolecular C–O bond formation of 2-(2′-aminoaryl)phenol derivatives. acs.org This reaction proceeds through the in-situ generation of a diazonium salt from the amino group using a diazotizing agent like tert-butyl nitrite (B80452) (tBuONO). acs.org The transformation is then facilitated by an organic photosensitizer under visible-light irradiation, which promotes the cyclization to form the dibenzofuran ring. nih.gov The high excited oxidizing potential of the photosensitizer is key to forming the necessary oxyradical intermediate that leads to efficient C–O bond formation. acs.org This process avoids the use of heavy metals and proceeds under mild conditions at room temperature. acs.org

| Substrate (2-(2′-aminoaryl)phenol derivative) | Photosensitizer | Solvent | Yield (%) | Reference |

| Various substituted derivatives | T(p-F)PPT | TFE | High | acs.org |

| 2-Vinyloxy arylalkynes (with thiosulfonates) | Na2-Eosin Y | MeCN | 30-71 | researchgate.net |

Table 1. Examples of Visible-Light-Promoted Syntheses of Dibenzofuran Derivatives. T(p-F)PPT = Tris(4-fluorophenyl)pyrylium tetrafluoroborate, TFE = 2,2,2-trifluoroethanol, MeCN = Acetonitrile.

Another innovative visible-light-induced method is a cascade reaction of 2-vinyloxy arylalkynes with thiosulfonates. researchgate.net This approach yields thio-substituted dibenzofuran derivatives in moderate yields and demonstrates a novel reaction pathway for building the polycyclic oxygen heterocycle. researchgate.net

Metal-Free Methodologies for Dibenzofuran Scaffold Assembly

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce cost and environmental impact. Several metal-free strategies have been successfully applied to the synthesis of the dibenzofuran scaffold. researchgate.net

One notable approach is a photoinduced, catalyst-free synthesis based on the radical nucleophilic substitution (SRN1) mechanism. acs.orgconicet.gov.ar This strategy can be executed in two ways: an intramolecular cyclization of pre-formed o-arylphenols or a one-pot intermolecular reaction between a phenol (B47542) and an o-dihalobenzene. acs.org These reactions are promoted by light without the need for any metal catalyst or photosensitizer, offering a straightforward route to substituted dibenzofurans. conicet.gov.ar

Benzannulation reactions also provide a powerful metal-free pathway. For example, the reaction of readily prepared 2-nitrobenzofurans with alkylidene malononitriles enables the assembly of a wide variety of highly functionalized dibenzofurans in moderate to excellent yields. researchgate.net This method demonstrates significant synthetic utility, including successful gram-scale synthesis. researchgate.net Aza-analogues of dibenzofurans, such as benzofuropyridines, can also be prepared via a metal-free Meerwein reaction of benzoquinone with a heterocyclic diazonium salt, followed by reduction and cyclization. beilstein-journals.org

Benzannulation and Ring-Closure Strategies

Benzannulation, the formation of a new benzene (B151609) ring, and other ring-closure reactions are fundamental strategies for constructing the dibenzofuran core. researchgate.netacs.org These methods often involve building one of the aromatic rings onto a pre-existing furan (B31954) or benzofuran moiety.

A synthesis of cannabifuran, a naturally occurring dibenzofuran-1-ol derivative, exemplifies this approach. rsc.org The strategy involves the annulation of 4-isopropyl-7-methylbenzofuran-2-carbaldehyde using a Wittig reaction, which is followed by a ring-closure step to form the final dibenzofuran structure. rsc.org

Another effective ring-closure strategy involves the intramolecular cyclization of biphenyl (B1667301) precursors. The synthesis of 1-nitrodibenzofuran (B8798574) can be achieved in high yield from 2'-nitrobiphenyl-2-ol through cyclization involving the displacement of the nitro group. scispace.com A direct route to the key intermediate, dibenzofuran-1-ol, involves the oxidation of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The precursor ketone itself is synthesized via an Ullmann reaction, which constitutes the initial ring-closure step. google.com These methods highlight the versatility of ring-closure reactions in accessing specifically substituted dibenzofurans.

Derivatization and Functionalization Strategies for Dibenzofuran-1-yl Acetate Analogues

Once the dibenzofuran core is assembled, further derivatization and functionalization can be achieved through various reactions. These modifications are crucial for tuning the properties of the molecule for specific applications.

Regioselective Substitution Reactions on the Dibenzofuran Ring

Achieving regioselectivity in electrophilic aromatic substitution (SEAr) on the dibenzofuran ring is essential for synthesizing specific isomers. The electronic properties of the fused ring system direct incoming electrophiles to particular positions. Computational methods like RegioSQM can be used to predict the most nucleophilic sites and thus the likely outcome of such reactions. amazonaws.com

Friedel-Crafts reactions are a classic example of SEAr used to functionalize dibenzofurans. For instance, the acetylation of a dibenzofuran derivative using acetyl chloride and aluminum trichloride (B1173362) has been shown to proceed with high regioselectivity, yielding the 8-acetyl derivative in good yield. nih.gov Nitration of dibenzofuran is another common electrophilic substitution, though accessing the 1-substituted position can be more challenging than the 2, 3, or 4 positions through this route. scispace.com

The Fries rearrangement of dibenzofuran-yl esters offers another route to regioselectively introduce an acetyl group. The photochemical Fries rearrangement of dibenzofuran-2-yl acetate, an analogue of the title compound, yields a mixture of 2-hydroxy-dibenzofuran-1-yl methyl ketone and 2-hydroxy-dibenzofuran-3-yl methyl ketone, with the former being the major product. researchgate.net This demonstrates a viable method for producing ortho-acylated hydroxydibenzofurans. researchgate.net

| Reaction Type | Reagents | Position(s) Functionalized | Product Type | Reference |

| Friedel-Crafts Acetylation | Acetyl chloride, AlCl3 | 8 | Acetyl-dibenzofuran | nih.gov |

| Nitration | HNO3, H2SO4 | 4 (primarily) | Nitro-dibenzofuran | |

| Photo-Fries Rearrangement | UV light (on acetate ester) | 1 and 3 (ortho to hydroxyl) | Hydroxy-acetyl-dibenzofuran | researchgate.net |

Table 2. Examples of Regioselective Substitution Reactions on the Dibenzofuran Ring.

Alkyl and Aryl Substituent Introduction Techniques

Introducing alkyl and aryl groups onto the dibenzofuran scaffold can be accomplished using both classical methods and modern C-H activation strategies.

Palladium-catalyzed reactions have emerged as powerful tools for this purpose. A palladium-catalyzed cascade C-H alkenylation and arylation has been developed to construct polycyclic aromatic compounds, including those containing a dibenzofuran moiety, through heterocyclic C-H arylation. nih.gov Intramolecular direct arylation of diaryl ethers, catalyzed by palladium, is another efficient protocol that works well even with electron-rich arenes to form the dibenzofuran C-C bond. researchgate.net

Radical reactions also provide a pathway for substitution. For example, a 4,6-disubstituted dibenzofuran was synthesized via the tributyltin hydride mediated radical addition of 3-iodosalicylaldehyde to benzene, followed by cycloetherification and further modifications. nih.gov This highlights the utility of radical arylation for building highly substituted systems. nih.gov These advanced C-H functionalization and radical arylation techniques offer powerful alternatives to traditional cross-coupling reactions for introducing alkyl and aryl substituents onto the dibenzofuran ring. nih.govresearchgate.netnih.gov

Advanced Spectroscopic Elucidation and Structural Characterization of Dibenzofuran 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of dibenzofuran-1-yl acetate (B1210297) is expected to exhibit distinct signals corresponding to the aromatic protons of the dibenzofuran (B1670420) core and the methyl protons of the acetate group. The substitution pattern on the dibenzofuran ring system significantly influences the chemical shifts and coupling patterns of the aromatic protons.

Upon acetylation of dibenzofuran-1-ol (B1274313) to form dibenzofuran-1-yl acetate, the most significant change in the ¹H NMR spectrum is the appearance of a sharp singlet in the aliphatic region, typically around δ 2.3-2.5 ppm, corresponding to the three equivalent protons of the acetyl methyl group (-COCH₃). The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of multiplets for the seven protons on the dibenzofuran skeleton. The proton ortho to the acetate group (at C2) is expected to be shifted downfield compared to its position in the parent dibenzofuran due to the deshielding effect of the acetyl group.

For comparison, the related compound 2-acetoxydibenzofuran was identified during metabolic studies of dibenzofuran and characterized using ¹H NMR spectroscopy. researchgate.net The analysis of such isomers helps in assigning the complex splitting patterns observed in the aromatic region of monosubstituted dibenzofurans.

Table 1: Predicted ¹H NMR Data for Dibenzofuran-1-yl Acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.2-7.4 | d |

| H-3 | 7.3-7.5 | t |

| H-4 | 7.9-8.1 | d |

| H-6 | 7.5-7.7 | t |

| H-7 | 7.4-7.6 | t |

| H-8 | 7.6-7.8 | d |

| H-9 | 8.1-8.3 | d |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. Dibenzofuran-1-yl acetate is expected to show 14 distinct carbon signals: 12 for the dibenzofuran core and two for the acetate group.

The carbonyl carbon of the acetate group is a key diagnostic signal, expected to appear significantly downfield in the range of δ 168-171 ppm. The methyl carbon of the acetate group will have a characteristic signal in the aliphatic region, typically around δ 20-22 ppm. The carbon atom directly attached to the acetate oxygen (C-1) would experience a downfield shift compared to the parent dibenzofuran-1-ol. Quantitative spectroscopic data-activity relationship (QSDAR) models for polychlorinated dibenzofurans have utilized simulated ¹³C NMR data to predict biological activity, highlighting the sensitivity of carbon chemical shifts to substitution patterns. nih.gov

Table 2: Predicted ¹³C NMR Data for Dibenzofuran-1-yl Acetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 148-152 |

| C-2 | 112-116 |

| C-3 | 122-126 |

| C-4 | 120-124 |

| C-4a | 123-127 |

| C-5a | 121-125 |

| C-6 | 127-131 |

| C-7 | 121-125 |

| C-8 | 123-127 |

| C-9 | 111-115 |

| C-9a | 155-159 |

| C-9b | 124-128 |

| -C =O | 168-171 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the dibenzofuran rings, allowing for the sequential assignment of adjacent aromatic protons. For instance, it would clearly show the correlation between H-2 and H-3, and between H-6, H-7, H-8, and H-9.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon in the dibenzofuran skeleton by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For dibenzofuran-1-yl acetate, an HMBC experiment would show a crucial correlation between the methyl protons of the acetate group (at ~δ 2.4 ppm) and the carbonyl carbon (at ~δ 170 ppm), as well as a correlation to the C-1 carbon of the dibenzofuran ring, confirming the site of acetylation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) Spectroscopy: The IR spectrum of dibenzofuran-1-yl acetate is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This band is typically found in the region of 1760-1735 cm⁻¹. The presence of this band, along with the absence of a broad O-H stretching band (which would be present in the precursor, dibenzofuran-1-ol, around 3500-3200 cm⁻¹), is strong evidence of successful acetylation. Other characteristic bands include C-O stretching vibrations for the ester group around 1250-1000 cm⁻¹ and various C-H and C=C stretching and bending vibrations associated with the aromatic dibenzofuran core. For instance, the IR spectrum of 1-hydroxydibenzofuran-2-carbaldehyde shows a characteristic C=O stretch at 1659 cm⁻¹. uminho.pt

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the dibenzofuran system would give rise to characteristic signals. While less sensitive to the highly polar carbonyl group, Raman spectroscopy can be very useful for analyzing the skeletal vibrations of the fused ring system.

Table 3: Key Predicted IR Absorption Bands for Dibenzofuran-1-yl Acetate

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Ester C=O Stretch | 1760-1735 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| Ester C-O Stretch | 1250-1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For dibenzofuran-1-yl acetate (C₁₄H₁₀O₃), the calculated molecular weight is approximately 226.23 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 226. The most characteristic fragmentation pathway for an aryl acetate is the loss of a ketene (B1206846) molecule (H₂C=C=O, 42 Da) to form the corresponding phenol (B47542) cation. Therefore, a major peak in the spectrum would be expected at m/z = 184, corresponding to the [M - 42]⁺ fragment, which represents the dibenzofuran-1-ol cation. This fragment could then undergo further fragmentation, such as the loss of a carbon monoxide molecule (CO, 28 Da).

Studies on the pyrolysis of lignin (B12514952) have identified dibenzofuran-1-ol, which would be the primary fragment observed in the mass spectrum of its acetate derivative. ethz.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated systems. The dibenzofuran ring system is a large, aromatic chromophore that absorbs strongly in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. The addition of an acetate group at the C-1 position would likely cause subtle shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent dibenzofuran or dibenzofuran-1-ol, reflecting the electronic influence of the ester group on the conjugated π-system.

High-Resolution Spectroscopic Techniques for Detailed Molecular Insights

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Conformational Analysis

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy stands as a powerful technique for the detailed conformational analysis of molecules in the gas phase. hmc.edumit.edu This method offers exceptional frequency resolution, enabling the differentiation of various conformers and the precise determination of their rotational parameters. hmc.edu

The core principle of CP-FTMW spectroscopy involves the use of a short, broadband microwave pulse, known as a "chirp," to polarize all rotational transitions within its frequency range simultaneously. hmc.edunih.gov This is a significant advantage over traditional cavity-based FTMW spectroscopy, which requires scanning through frequencies and is thus more time-consuming. mit.edu The subsequent free induction decay (FID), which contains the spectral information of the molecule, is then detected and Fourier-transformed to yield the rotational spectrum. hmc.edu

For a molecule like dibenzofuran-1-yl acetate, which possesses a permanent dipole moment, CP-FTMW spectroscopy can provide invaluable data on its three-dimensional structure. The analysis of the rotational spectra of the parent molecule and its isotopologues allows for the accurate determination of bond lengths and angles. Theoretical calculations, often at the ab initio or density functional theory (DFT) levels, are typically employed to predict the structures and rotational constants of possible conformers. researchgate.net These theoretical predictions are then compared with the experimental data to identify the conformers present in the gas phase and their relative energies. researchgate.net

The high resolution of CP-FTMW spectroscopy can resolve the fine and hyperfine structures arising from nuclear quadrupole coupling, providing further insights into the electronic environment of specific nuclei. This detailed structural information is crucial for understanding the molecule's reactivity and interactions.

Table 1: Key Features of CP-FTMW Spectroscopy

| Feature | Description | Reference |

| Broadband Excitation | A single microwave "chirp" excites a wide range of rotational transitions. | hmc.edunih.gov |

| High Resolution | Capable of resolving individual rotational transitions and their fine/hyperfine structures. | hmc.edu |

| Conformational Sensitivity | Differentiates between different conformers of a molecule in the gas phase. | researchgate.net |

| Structural Determination | Provides precise rotational constants for accurate determination of molecular geometry. | hmc.edu |

| Speed | Significantly faster acquisition of broadband spectra compared to traditional methods. | mit.edu |

Fluorescence Excitation and Emission Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a fundamental tool for investigating the photophysical properties of molecules like dibenzofuran-1-yl acetate. This technique provides information about the electronic excited states of a molecule and the processes of light absorption and emission.

The parent molecule, dibenzofuran, is known to be fluorescent, with a reported excitation maximum at 280 nm and an emission maximum at 314 nm when measured in cyclohexane. aatbio.com The introduction of an acetate group at the 1-position is expected to influence these photophysical properties.

In a typical fluorescence experiment, the molecule is excited by a specific wavelength of light, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then relaxes back to the ground state, in part by emitting a photon. The spectrum of this emitted light is the fluorescence emission spectrum. The fluorescence excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. The excitation spectrum often mirrors the absorption spectrum of the molecule.

The difference between the excitation and emission maxima is known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is another key parameter.

For dibenzofuran-1-yl acetate, studying its fluorescence in different solvents can reveal information about the polarity of its excited state. Time-resolved fluorescence measurements can provide further details about the dynamics of the excited state processes. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical absorption and emission wavelengths, which can then be compared with experimental data to gain a deeper understanding of the electronic transitions involved. mdpi.com

Table 2: Photophysical Properties of Dibenzofuran

| Property | Wavelength (nm) | Solvent | Reference |

| Excitation Maximum | 280 | Cyclohexane | aatbio.com |

| Emission Maximum | 314 | Cyclohexane | aatbio.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

For a compound like dibenzofuran-1-yl acetate, obtaining single crystals suitable for X-ray diffraction would yield a detailed picture of its molecular structure. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The crystal structure of a related compound, ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, has been reported, demonstrating the utility of this technique for benzofuran (B130515) derivatives. researchgate.net In that study, the benzofuran unit was found to be essentially planar. researchgate.net The analysis also revealed details about the molecular packing, which was stabilized by π–π stacking interactions and C—H···O hydrogen bonds. researchgate.net

A similar analysis of dibenzofuran-1-yl acetate would confirm the planarity of the dibenzofuran ring system and reveal the orientation of the acetate group relative to the ring. This information is crucial for understanding intermolecular interactions in the solid state, which can influence the material's physical properties. The data obtained from X-ray crystallography serves as a benchmark for validating the results of theoretical conformational analyses.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Chiral Analogues

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov While dibenzofuran-1-yl acetate itself is not chiral, ECD becomes highly relevant for its chiral analogues or derivatives.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A non-zero ECD signal is only observed for chiral compounds containing a chromophore, a light-absorbing group, in a chiral environment. hebmu.edu.cn The dibenzofuran moiety in dibenzofuran-1-yl acetate acts as a strong chromophore.

The absolute configuration of a chiral molecule can be assigned by comparing its experimental ECD spectrum with the spectrum calculated for a known configuration using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net A good match between the experimental and calculated spectra for a particular enantiomer allows for a reliable assignment of its absolute configuration. researchgate.net

For conformationally flexible molecules, the process involves first performing a conformational search to identify all low-energy conformers. rsc.org The ECD spectra of these conformers are then calculated and averaged according to their Boltzmann populations to generate the final theoretical spectrum. researchgate.net The choice of functional and basis set in the TD-DFT calculations is crucial for obtaining accurate results. rsc.org

The exciton (B1674681) chirality method is a semi-empirical approach within ECD that can be used when a molecule contains two or more interacting chromophores. nih.gov The sign of the observed Cotton effects in the ECD spectrum can be directly related to the spatial arrangement of these chromophores, thus revealing the absolute stereochemistry. nih.gov

Computational and Theoretical Investigations of Dibenzofuran 1 Yl Acetate Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. cornell.edu It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules like dibenzofuran (B1670420) derivatives. nih.gov DFT calculations are used to predict a wide range of properties, from optimized molecular geometries to reactivity indicators, by approximating the electron density of a system. cornell.edu

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. inpressco.com For molecules like dibenzofuran-1-yl acetate (B1210297), this involves calculating the forces on each atom and iteratively adjusting their positions until those forces are minimized.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to perform these optimizations. nih.govresearchgate.net The result is a low-energy, stable conformation of the molecule. A study performing DFT calculations on the parent dibenzofuran molecule (C₁₂H₈O) required seven iterative steps to achieve the final optimized geometry. researchgate.net The planarity of the core dibenzofuran ring system is a key feature, although the addition of substituents, like the acetate group, can introduce various conformational possibilities and slight deviations from planarity. For instance, the orientation of the acetate group relative to the dibenzofuran ring would be a key aspect of its conformational landscape.

Once the geometry is optimized, DFT can be used to calculate fundamental electronic properties that govern a molecule's reactivity and behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. alrasheedcol.edu.iq The difference between these two, the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

From EHOMO and ELUMO, several global reactivity descriptors can be derived based on Koopman's theorem. researchgate.netalrasheedcol.edu.iq These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electronegativity (χ): The power of an atom or molecule to attract electrons. irjweb.com

Global Hardness (η): Measures the resistance to change in electron distribution. researchgate.net A hard molecule has a large HOMO-LUMO gap. researchgate.net

Global Softness (ζ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net

A detailed DFT study on the parent dibenzofuran scaffold using the B3LYP/6-311G(d,p) basis set provides baseline values for these properties. The introduction of an acetate group at the 1-position is expected to modulate these values, likely increasing the electrophilicity and lowering the HOMO/LUMO energies due to its electron-withdrawing character.

| Property | Symbol | Formula | Calculated Value (Dibenzofuran) | Unit | Reference |

| HOMO Energy | EHOMO | - | -6.265 | eV | researchgate.net |

| LUMO Energy | ELUMO | - | -1.237 | eV | researchgate.net |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.028 | eV | researchgate.net |

| Chemical Potential | μ | -(I+A)/2 | -3.751 | eV | researchgate.net |

| Electronegativity | χ | (I+A)/2 | 3.751 | eV | researchgate.net |

| Global Hardness | η | (I-A)/2 | 2.514 | eV | researchgate.net |

| Global Softness | ζ | 1/η | 0.398 | (eV)⁻¹ | researchgate.net |

| Electrophilicity Index | ω | μ²/2η | 2.798 | eV | researchgate.net |

Table 1: Calculated global reactivity descriptors for the parent dibenzofuran molecule. These values provide a theoretical baseline for understanding the electronic properties of its derivatives, including dibenzofuran-1-yl acetate.

Chemical reactions and molecular properties are significantly influenced by the surrounding solvent. Computational models can account for these interactions, known as solvation effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). These calculations are vital for predicting thermodynamic stability and reaction outcomes in a condensed phase.

Experimental studies on dibenzofuran systems highlight the importance of the solvent. For example, the copper-catalyzed synthesis of dibenzofurans from diaryliodonium salts showed a dramatic solvent effect; reactions in methanol (B129727) or water gave yields up to 96%, whereas no product was formed in solvents like 1,4-dioxane (B91453). acs.org This indicates that polar, protic solvents play a crucial role in stabilizing intermediates or transition states in the reaction mechanism.

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can also be calculated. DFT studies on the dibenzofuran molecule have shown that as temperature increases (from 10 K to 500 K), the heat capacity, internal energy, enthalpy, and entropy all increase, while the Gibbs free energy decreases, indicating a greater potential for spontaneous reactions at higher temperatures. researchgate.net The binding thermodynamics of dibenzofuran derivatives to biological targets are also heavily influenced by solvation, with binding events often being enthalpy-driven but incurring an entropic penalty due to the ordering of solvent and ligand upon binding. nih.gov

Quantum Chemical Calculations for Spectroscopic Data Interpretation and Prediction

Quantum chemical calculations are routinely used to predict and interpret spectroscopic data, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. substack.com By calculating vibrational frequencies and electronic transition energies, these methods provide a powerful complement to experimental characterization. substack.comresearchgate.net

For the dibenzofuran scaffold, theoretical calculations have been successfully used to assign vibrational and electronic transitions. researchgate.net A combined experimental and computational study used linear dichroism spectroscopy and quantum chemical calculations to resolve ambiguities in the assignment of its IR and UV spectra. researchgate.net For instance, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches (e.g., C-C, C-H, C-O) and bending modes. A study on dibenzofuran identified characteristic calculated C-C stretching vibrations at 1471 cm⁻¹ and 1484 cm⁻¹, C-H vibrations at 3191 cm⁻¹, and a C-O vibration at 1215 cm⁻¹. researchgate.net

Similarly, time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in UV-Vis spectra. nih.gov Such calculations can help assign specific electronic transitions and understand how substitution with a group like acetate would shift the absorption wavelengths (a chromophoric effect).

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as dibenzofuran-1-yl acetate) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor binding. nih.govnih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. A more negative score typically indicates a stronger and more favorable interaction. Docking studies on dibenzofuran derivatives have successfully identified potential biological targets and elucidated binding modes.

For example, a series of novel dibenzofuran derivatives were evaluated as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), a promising drug target. nih.gov Docking simulations revealed that the dibenzofuran group could form van der Waals interactions within the active site, and that these interactions were key to the potency and selectivity of the lead compound. nih.gov In another study, a dibenzofuran derivative was docked against acetylcholinesterase, a target for Alzheimer's disease, and showed a strong binding affinity. frontiersin.org

| Target Protein | Ligand Type | Docking Score/Energy | Key Interactions Noted | Reference |

| PTP-MEG2 | Dibenzofuran derivative (10a) | - | Van der Waals interactions with unique peripheral binding pockets and the active site. | nih.gov |

| Acetylcholinesterase | Dibenzofuran derivative | -14.4513 kcal/mol (-CDOCKER Energy) | Strongest binding affinity among five tested dibenzofurans. | frontiersin.org |

| MRSA | Polyoxygenated dibenzofuran (LB320) | -8.18 kcal/mol | - | mdpi.com |

| VRSA | Polyoxygenated dibenzofuran (LB320) | -8.01 kcal/mol | - | mdpi.com |

Table 2: Examples of molecular docking results for various dibenzofuran derivatives against different biological targets. The scores indicate the predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. diva-portal.org These models use calculated molecular descriptors (properties derived from the chemical structure) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

For dibenzofuran systems, QSAR has been effectively applied. In the study of PTP-MEG2 inhibitors, a three-dimensional QSAR (3D-QSAR) model was developed using the "HipHop" technique. nih.gov This approach identifies a common set of chemical features, known as a pharmacophore, that are essential for biological activity. The best pharmacophore model generated for the dibenzofuran-based PTP-MEG2 inhibitors consisted of five key features. nih.gov

This model provides a clear structural hypothesis for activity: a potent inhibitor should possess these features arranged in the correct spatial orientation to effectively interact with the receptor's active site. Such models are invaluable for virtual screening and for designing new derivatives with improved activity. nih.gov

| Pharmacophore Feature | Count | Description | Role in Binding | Reference |

| Ring Aromatic (RA) | 1 | Aromatic ring system | Demonstrates the required placement of an aromatic moiety for proper molecular shape and interaction. | nih.gov |

| Hydrophobic (Hyd) | 3 | Non-polar regions | Indicates the importance of hydrophobic groups for binding within the target's active site. | nih.gov |

| Hydrogen Bond Acceptor (HBA) | 2 | Atom or group capable of accepting a hydrogen bond | Plays a crucial role in anchoring the molecule within the active site through hydrogen bonding. | nih.gov |

Table 3: Features of the best 3D-QSAR pharmacophore model developed for a series of dibenzofuran-based PTP-MEG2 inhibitors. This model serves as a blueprint for designing new, active compounds.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. srce.hr For derivatives of dibenzofuran, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the physicochemical requirements for their biological interactions. nih.gov These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules influence their activity, thereby guiding the design of new, more potent derivatives. srce.hrnih.gov

In a typical 3D-QSAR study, a dataset of molecules with known biological activities is selected. mdpi.com For instance, a series of dibenzofuran derivatives with inhibitory activity against a specific target, such as protein tyrosine phosphatase PTP-MEG2, can be used to develop a model. nih.govnih.gov The process involves building 3D structures of the compounds, aligning them based on a common scaffold, and then calculating the steric and electrostatic fields (for CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA) around them. srce.hr

The statistical robustness and predictive power of the generated models are critical. nih.gov These are evaluated using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-statistic value. oncotarget.com A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value (often > 0.8) suggests a strong correlation between the experimental and predicted activities. nih.govoncotarget.com The model's external predictive capability is often confirmed using a test set of compounds that were not included in the model's training. nih.gov For example, CoMFA and CoMSIA models developed for various heterocyclic compounds, including dibenzofuran-like structures, have shown statistically significant results, validating their predictive capacity. nih.govoncotarget.com

The results from these studies are often visualized as contour maps. srce.hroncotarget.com These maps highlight specific regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a CoMFA steric contour map might show areas where bulky substituents are favored (green contours) or disfavored (yellow contours) for higher activity. Similarly, electrostatic maps can indicate where positive (blue contours) or negative (red contours) charges are beneficial. oncotarget.com CoMSIA models provide additional insights by mapping hydrophobic and hydrogen-bonding preferences. nih.gov These detailed structural insights are invaluable for the rational design of novel dibenzofuran-based compounds with improved therapeutic potential. srce.hr

Table 1: Example of Statistical Results from 3D-QSAR Studies on Structurally Related Compounds

| Model Type | Statistical Parameter | Value | Significance |

| CoMFA | q² (cross-validated) | 0.553 - 0.664 | Indicates good internal model predictability. srce.hroncotarget.com |

| r² (non-cross-validated) | 0.900 - 0.954 | Shows a strong correlation between predicted and actual activity. nih.govoncotarget.com | |

| F-value | 47.341 - 117.807 | Demonstrates high statistical significance of the model. srce.hroncotarget.com | |

| r²_pred (external validation) | 0.604 - 0.779 | Confirms the model's ability to predict the activity of new compounds. oncotarget.com | |

| CoMSIA | q² (cross-validated) | 0.777 | Indicates strong internal model predictability. srce.hr |

| r² (non-cross-validated) | 0.905 | Shows a robust correlation between predicted and actual activity. srce.hr |

Pharmacophore Generation and Validation

Pharmacophore modeling is another key computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that is crucial for molecular recognition. nih.gov For dibenzofuran derivatives, pharmacophore models have been successfully generated to elucidate the key structural features required for their biological activity, such as enzyme inhibition. nih.govnih.govoncotarget.com

The process begins with a set of active compounds, known as a training set. nih.gov Using algorithms like the "HipHop" technique, which is based on common features, the software identifies spatial arrangements of pharmacophoric features shared by the active molecules. nih.govoncotarget.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hyd), and ring aromatic (RA) features. nih.govnih.gov For a series of dibenzofuran derivatives acting as PTP-MEG2 inhibitors, a common feature pharmacophore model was generated that consisted of one aromatic ring, three hydrophobic, and two hydrogen bond acceptor features. nih.govnih.govoncotarget.com This model suggested that the placement of an aromatic moiety and hydrophobic groups was critical for the molecule's active shape and binding. nih.govoncotarget.com

Validation is a crucial step to ensure that the generated pharmacophore model is meaningful and can reliably distinguish between active and inactive compounds. nih.govnih.gov Theoretical validation can be performed by screening a database containing both known active compounds (that were not part of the training set) and presumed inactive compounds (decoys). nih.gov A good model will successfully identify the known active molecules while rejecting the inactive ones. The generated pharmacophore can then be used as a 3D query for virtual screening of large chemical databases to discover new compounds with novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

The insights gained from a validated pharmacophore model are significant. nih.gov They provide a qualitative understanding of the structure-activity relationship by highlighting the essential interaction points. nih.govoncotarget.com For dibenzofuran systems, the generated models have revealed that features like aromatic rings and hydrophobic groups play a vital role in their binding to target proteins. nih.govnih.gov This information is complementary to 3D-QSAR studies and provides a powerful tool for designing new lead compounds. nih.gov

Table 2: Key Pharmacophoric Features Identified for Dibenzofuran Derivatives

| Pharmacophoric Feature | Abbreviation | Role in Biological Activity | Reference |

| Ring Aromatic | RA | Defines the required placement of an aromatic system for proper binding orientation. | nih.govoncotarget.com |

| Hydrophobic | Hyd | Indicates the importance of non-polar interactions for the molecule's active shape and affinity. | nih.govoncotarget.com |

| Hydrogen Bond Acceptor | HBA | Specifies sites that can accept a hydrogen bond from the biological target, crucial for interaction. | nih.govoncotarget.com |

Mechanistic and Structure Activity Relationship Sar Investigations of Dibenzofuran 1 Yl Acetate Analogues in Research

Exploration of Molecular Mechanisms of Action with Biological Targets

Dibenzofuran-based compounds interact with various biological systems through distinct molecular mechanisms. These range from the inhibition of critical enzymes to the modulation of complex cellular signaling networks and interactions within microbial environments.

Enzyme Inhibition Mechanisms (e.g., Kinases, Phosphatases)

A significant area of research has been the inhibition of protein kinases, enzymes that play crucial roles in cellular regulation and are often dysregulated in diseases like cancer. Dibenzofuran (B1670420) derivatives have emerged as potent inhibitors of several kinases. For instance, certain synthetic analogues inspired by the natural product cercosporamide (B1662848) have been identified as dual inhibitors of Pim kinases and cdc2-like kinases 1 (CLK1). mdpi.com Pim kinases are known to be overexpressed in many cancers, where they promote cell survival and proliferation, making them valuable therapeutic targets. mdpi.com

Further studies have highlighted the dibenzofuran scaffold as a promising lead structure for developing novel ATP-competitive inhibitors against human protein kinase CK2 (casein kinase 2), another enzyme implicated in cancer. acs.org A number of dibenzofuran derivatives have been synthesized and shown to inhibit CK2 activity in vitro at nanomolar concentrations. acs.org For example, 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one and its dibromo analogue both exhibited IC₅₀ values of 5.8 nM against CK2. acs.org

Beyond kinases, dibenzofuran derivatives have shown inhibitory activity against other enzyme classes. A dibenzofuran derivative, 3,6-dihydroxy-2,4-dimethoxy-dibenzofuran, was found to be an uncompetitive mixed-type inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Another area of investigation involves the inhibition of transthyretin (TTR) amyloidogenesis, a process linked to certain amyloid diseases. Dibenzofuran-4,6-dicarboxylic acid acts as an inhibitor by binding to and kinetically stabilizing the native tetrameric structure of TTR, which prevents the protein from dissociating into misassembly-prone monomers. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., Intercellular Communication)

The biological effects of dibenzofuran analogues are often rooted in their ability to modulate cellular signaling pathways. These pathways are complex networks that govern fundamental cellular activities such as cell growth, differentiation, and death. nih.gov The inhibition of kinases like Pim and CK2 directly impacts the signaling cascades they control, affecting cell proliferation and survival. mdpi.comacs.org

Research into dibenzofuran derivatives of the psychedelic phenethylamine (B48288) 2C-B has shown that these compounds can act as agonists at 5-HT₂ serotonin (B10506) receptors. nih.gov This interaction can trigger downstream signaling events, such as calcium mobilization. nih.gov Specifically, while many of these derivatives were weak partial agonists at the 5-HT₂A receptor, they acted as full or nearly full agonists at the 5-HT₂C subtype, demonstrating receptor-specific modulation of signaling. nih.gov

Interactions with Microbial Systems

Dibenzofuran derivatives have demonstrated significant activity within microbial systems, particularly as antibacterial and antifungal agents. This suggests mechanisms of action that interfere with essential microbial processes.

A series of biphenyl (B1667301) and dibenzofuran derivatives were synthesized and tested against prevalent antibiotic-resistant bacteria. researchgate.net Several compounds exhibited potent inhibitory activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL. researchgate.net Another study focused on creating hybrid molecules by combining the dibenzofuran scaffold with 1,2,3-triazoles, yielding potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net The most active compounds in this series had MIC values of 0.78 µg/mL. researchgate.net

The antifungal potential has also been explored. Tripeptides built upon a dibenzofuran-2-sulfonyl structure were evaluated for their biological activity. researchgate.net A peptide derivative containing a methionine-hydrazide fragment was found to be a highly potent antifungal agent against Aspergillus niger, showing 100% inhibition. researchgate.net

The interactions are not always inhibitory. Some microorganisms can metabolize the dibenzofuran core. For example, Pseudomonas sp. strain HH69 is capable of degrading dibenzofuran, using it as a carbon source and breaking it down into compounds like salicylic (B10762653) acid and gentisic acid. asm.org Furthermore, acetate (B1210297) itself can impact bacterial growth; its accumulation can impair protein production and inhibit respiration in common pathogens. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For dibenzofuran analogues, SAR research has focused on modifying the ester group and making substitutions on the core ring structure to optimize their effects.

Influence of Ester Moiety on Activity Profiles

The ester group in compounds like dibenzofuran-1-yl acetate is a key site for chemical modification to alter biological activity. The ester can influence properties such as solubility, cell permeability, and interaction with target enzymes.

Studies on other heterocyclic structures provide analogous insights. For example, the esterification of the 7-hydroxy group on coumarin (B35378) derivatives was explored to enhance fungicidal activity. nih.gov In the context of dibenzofurans, research on peptide derivatives has directly shown the importance of the ester. Dibenzofuran-2-sulphonyl-dipeptide esters were synthesized and then converted to their corresponding hydrazides. researchgate.net The resulting compounds showed different potency profiles as antimicrobial and antifungal agents, highlighting that modification at this position directly modulates bioactivity. researchgate.net Similarly, the synthesis of various dibenzofuran derivatives as inhibitors of the protein tyrosine phosphatase PTP-MEG2 involved ester hydrolysis and re-esterification reactions, using the ester as a handle to create a library of compounds with varied activity profiles. oncotarget.com

Positional and Electronic Effects of Substituents on the Dibenzofuran Core

The biological activity of dibenzofuran analogues is highly dependent on the type and position of substituents on the fused ring system. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can dramatically alter target affinity and selectivity.

In the development of kinase inhibitors, SAR studies have been particularly revealing. For derivatives targeting Pim-1 and CLK1, a hydroxyl (-OH) group at the 7-position of the dibenzofuran ring resulted in potent inhibition. mdpi.com However, replacing this with a fluorine atom or a trifluoromethyl group significantly reduced or even eliminated the inhibitory activity, demonstrating a strong electronic and steric influence at this position. mdpi.com For CK2 inhibitors, halogen substitution was found to be critical; compounds with dichloro or dibromo substitutions at the 7- and 9-positions were the most potent, with IC₅₀ values in the low nanomolar range. acs.org

Positional isomerism is also a critical factor. In a study of dibenzofuran-substituted phenethylamines targeting serotonin receptors, the point of attachment on the dibenzofuran core was paramount. nih.gov When the dibenzofuran moiety was attached to the rest of the molecule via its 1-, 2-, or 3-position, both affinity and agonist activity at 5-HT₂ receptors decreased. nih.gov In contrast, substitution through the 4-position generally led to higher affinity for all three 5-HT₂ receptor subtypes. nih.gov This illustrates a clear positional effect on the molecule's ability to fit into the receptor's binding pocket. nih.gov

Advanced Applications of Dibenzofuran 1 Yl Acetate and Its Derivatives in Chemical Research

Development as Fluorescent Probes for Biological and Chemical Sensing

The inherent fluorescence of the dibenzofuran (B1670420) nucleus, coupled with its rigid structure, makes it an excellent platform for the design of fluorescent probes. researchgate.netfigshare.com These probes are instrumental in visualizing and quantifying biological and chemical entities with high sensitivity and specificity.

Researchers have successfully synthesized dibenzofuran α-amino acids, which serve as conformationally rigid analogues of tyrosine. researchgate.netfigshare.com These unnatural amino acids exhibit enhanced fluorescent properties compared to their natural counterparts. For instance, a dibenzofuran α-amino acid has been utilized as a Förster Resonance Energy Transfer (FRET) donor to monitor the hydrolytic activity of the serine protease, trypsin. nih.gov In this system, the dibenzofuran amino acid is incorporated into a decapeptide. The fluorescence of the dibenzofuran is initially quenched. Upon enzymatic cleavage of the peptide by trypsin, the quencher is released, leading to a time-dependent restoration of the emission intensity, thereby allowing for real-time monitoring of the enzyme's activity. nih.gov

The photophysical properties of these dibenzofuran-based amino acids can be tuned by introducing various substituents. For example, derivatives bearing electron-donating or electron-withdrawing groups exhibit excellent quantum yields, ranging from 0.49 to 0.62, making them bright fluorophores for their relatively small size. nih.gov A naphthobenzofuran (B12659138) derivative, with its extended conjugation, shows the most red-shifted absorption and emission, highlighting the tunability of these systems. nih.gov

| Compound | Substitution | Quantum Yield (Φ) | Brightness (ε × Φ) | Application |

| Dibenzofuran α-amino acid 10b | Electron-rich | 0.62 | High | FRET donor, brightest in series |

| Dibenzofuran α-amino acid 10c | Electron-deficient | 0.49 - 0.62 | Good | Fluorescent probe |

| Dibenzofuran α-amino acid 10d | Unsubstituted | 0.49 - 0.62 | Good | Fluorescent probe |

| Naphthobenzofuran 10a | Extended conjugation | - | 12100 cm⁻¹ M⁻¹ | Red-shifted fluorescent probe |

Furthermore, other heterocyclic derivatives based on furan (B31954) and imidazole (B134444) have been developed for selective in vitro and in vivo imaging of cancer cells. nih.gov While not directly dibenzofuran-1-yl acetate (B1210297) derivatives, this research underscores the broader utility of furan-containing scaffolds in developing probes for biological imaging. nih.gov

Utility as Research Tools in Mechanistic Biological Investigations

Beyond their role as passive reporters, dibenzofuran derivatives are actively employed as tools to probe and understand complex biological mechanisms. Their rigid framework allows for precise positioning of functional groups to interact with biological targets like enzymes and proteins. nih.gov

One significant area of investigation is the development of dibenzofuran-based enzyme inhibitors. For example, derivatives of dibenzofuran have been designed and synthesized as inhibitors of P450 enzymes, a critical family of enzymes involved in the metabolism of a wide range of compounds. nih.gov Understanding how these molecules interact with and inhibit P450 enzymes can provide insights into drug metabolism and aid in the prevention of certain cancers by blocking the bioactivation of procarcinogens. nih.gov

Inspired by the natural product cercosporamide (B1662848), a dibenzofuran derivative, researchers have developed a series of polyoxygenated dibenzofurans as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. The designed dibenzofuran derivatives, with hydroxyl and other functional groups strategically placed on the dibenzofuran core, are intended to interact with the ATP-binding site of target kinases. nih.gov These compounds have shown promise as dual inhibitors of Pim and CLK1 kinases, and as inhibitors of other kinases such as Mnk1/2, which are involved in tumor growth and progression. nih.gov

The use of dibenzofuran α-amino acids as probes extends to investigating protein-protein interactions and protein conformations. nih.gov By incorporating these fluorescent amino acids into peptides, researchers can monitor changes in the local environment, providing valuable data on protein folding, binding events, and other dynamic processes.

Exploration in Advanced Organic Electronic Materials

The high thermal stability and rigid, planar structure of the dibenzofuran core make it an attractive component for advanced organic electronic materials, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.net Dibenzofuran derivatives are often employed as host materials in the emissive layer of OLEDs, where they facilitate efficient energy transfer to guest emitter molecules. nih.govresearchgate.net

Research has shown that the position of substitution on the dibenzofuran ring significantly impacts the performance of the resulting OLED device. nih.gov In a study of dibenzofuran-type host materials substituted with a carbazolylcarbazole moiety, it was found that modifying the 1-, 2-, or 4-positions of the dibenzofuran resulted in materials with higher triplet energy and led to devices with higher external quantum efficiencies compared to substitution at the 3-position. nih.gov

To enhance the performance of phosphorescent OLEDs (PhOLEDs), a series of triazine-dibenzofuran-based n-type host materials have been synthesized. researchgate.net By varying the substitution on the dibenzofuran core, researchers were able to fine-tune the electronic properties of the host material. These materials, when used in green PhOLEDs, have demonstrated high efficiency and long operational lifetimes. researchgate.net

Furthermore, dibenzofuran-containing anthracene (B1667546) derivatives have been explored as blue electroluminescent materials for OLEDs. bwise.kr The unique electronic and photophysical properties of these hybrid structures contribute to the development of stable and efficient blue-emitting OLEDs, which remain a significant challenge in the field. The introduction of the dibenzofuran moiety can enhance the thermal and morphological stability of the material while also influencing its charge transport and emission characteristics. nih.gov

| Dibenzofuran Derivative | Application | Key Finding | Reference |

| Carbazolylcarbazole-substituted dibenzofuran | OLED Host Material | 1-, 2-, and 4-position substitution leads to higher triplet energy and EQE. | nih.gov |

| Triazine-dibenzofuran | n-Type Host for PhOLEDs | Enables high-efficiency and long-lifetime green PhOLEDs. | researchgate.net |

| Dibenzofuran-containing anthracene | Blue Electroluminescent Material | Contributes to the development of stable and efficient blue OLEDs. | bwise.kr |

Future Research Directions and Unexplored Avenues for Dibenzofuran 1 Yl Acetate

Advancements in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For dibenzofuran-1-yl acetate (B1210297) and its derivatives, future research is geared towards greener and more sustainable synthetic routes. Traditional methods for creating the dibenzofuran (B1670420) core often rely on palladium-catalyzed cyclization of diaryl ethers. organic-chemistry.orgbiointerfaceresearch.com While effective, these methods can involve harsh reagents and solvents.

Future work will likely focus on:

Catalyst-Free Methods: Exploring reactions that proceed on the surface of activated materials, such as alumina, which can serve as an oxygen source and eliminate the need for metal catalysts and other reagents. researchgate.net

Alternative Solvents: Investigating the use of more environmentally friendly solvents. For instance, replacing acetic acid with pivalic acid in palladium(II)-catalyzed oxidative C-C bond formation has already shown promise in improving reproducibility and yields. organic-chemistry.org

Biocatalysis: The use of enzymes in the synthesis and modification of dibenzofurans is a largely untapped area. researchgate.net Enzymes could offer high selectivity and operate under mild conditions, significantly reducing the environmental impact of the synthesis.

Table 1: Potential Green Chemistry Approaches for Dibenzofuran Synthesis

| Approach | Description | Potential Advantages |

|---|---|---|

| Catalyst-Free Synthesis | Utilizing activated surfaces like γ-Al2O3 as both a catalyst and oxygen source for the cyclization of fluorinated biphenyls. researchgate.net | Eliminates the need for metal catalysts and additional reagents, making the process more environmentally friendly. researchgate.net |

| Alternative Solvents | Replacing conventional solvents like acetic acid with alternatives such as pivalic acid in palladium-catalyzed reactions. organic-chemistry.org | Can lead to greater reproducibility, higher yields, and a broader substrate scope. organic-chemistry.org |

| Enzymatic Synthesis | Employing enzymes, such as dioxygenases, for the construction or modification of the dibenzofuran ring system. researchgate.net | High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net |

Deeper Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing novel transformations. For the synthesis of dibenzofurans, several mechanisms have been proposed, including free-radical cyclization and palladium-mediated C-H activation. researchgate.netnih.gov However, detailed kinetic and spectroscopic studies are often lacking.

Future research should aim to:

Identify Reaction Intermediates: Utilize techniques like in-situ NMR and advanced mass spectrometry to detect and characterize transient intermediates in the reaction pathway.

Kinetic Modeling: Develop detailed kinetic models based on elementary steps to simulate the oxidation and formation of dibenzofurans. researchgate.net This can help in understanding the influence of various parameters like temperature and reactant concentrations. researchgate.net

Spectroscopic Analysis: Employ techniques like 2D long-range 1H-13C and COSY NMR to gain deeper insights into the structure and tautomeric equilibria of dibenzofuran derivatives, as has been done for related natural products. nih.gov

Application of Advanced Characterization Techniques for Dynamic Processes

The static picture provided by conventional characterization techniques is often insufficient to understand the dynamic behavior of molecules. For dibenzofuran-1-yl acetate and its analogues, advanced characterization techniques can provide invaluable information.

Future avenues of research include:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and conformation of novel dibenzofuran derivatives. nih.govresearchgate.net

Advanced NMR Spectroscopy: Techniques like variable-temperature NMR can be used to study dynamic processes such as conformational changes and intermolecular interactions.

Computational Chemistry: In conjunction with experimental data, computational methods can be used to model and predict the spectroscopic properties and dynamic behavior of these molecules.

Integrated Computational-Experimental Design for Novel Analogues

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the discovery of new molecules with desired properties. For dibenzofuran-1-yl acetate, this approach can accelerate the design of novel analogues with enhanced biological activity or material properties.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of dibenzofuran-1-yl acetate and evaluating the effect on its biological activity to build comprehensive SAR models. nih.gov

In Silico Screening: Using computational docking and molecular dynamics simulations to screen virtual libraries of dibenzofuran analogues against biological targets.

Quantum Chemical Calculations: To predict the electronic and optical properties of new derivatives, guiding the synthesis of compounds with specific characteristics. nih.gov

Table 2: Integrated Design Approaches for Novel Dibenzofuran Analogues

| Approach | Description | Expected Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic synthesis and biological evaluation of a series of related dibenzofuran derivatives. nih.gov | Identification of key structural features responsible for biological activity, guiding the design of more potent compounds. |

| In Silico Screening | Computational screening of virtual compound libraries against specific biological targets. | Prioritization of candidate molecules for synthesis, saving time and resources. |

| Quantum Chemical Calculations | Theoretical prediction of molecular properties such as absorption and fluorescence spectra. nih.gov | Design of molecules with tailored optical and electronic properties for applications in materials science and bioimaging. nih.gov |

Targeted Research for Specific Biological Pathway Modulation

Dibenzofuran derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimalarial properties. ekb.eg Some derivatives have also been investigated as kinase inhibitors for potential anticancer applications. nih.gov Building on this, future research should focus on the targeted modulation of specific biological pathways.

This will require:

Identification of Molecular Targets: Utilizing proteomics and other "omics" technologies to identify the specific proteins and pathways that interact with dibenzofuran-1-yl acetate and its analogues.

Mechanism of Action Studies: Elucidating how these compounds exert their biological effects at the molecular level. This could involve studies on enzyme inhibition kinetics, gene expression profiling, and cell-based assays. nih.gov

Development of Selective Modulators: Designing and synthesizing new derivatives with improved selectivity for a particular biological target to minimize off-target effects.

By pursuing these future research directions, the scientific community can continue to expand the knowledge base surrounding dibenzofuran-1-yl acetate and its derivatives, paving the way for new discoveries and applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. How can the concentration of acetic acid in a solution be accurately determined using titration?

- Methodology : Acid-base titration with NaOH is a standard method. Use phenolphthalein as an indicator (colorless in acidic conditions, pink in basic). The equivalence point is reached when moles of NaOH equal moles of acetic acid. For precise results:

- Calibrate equipment (burettes, pipettes) to minimize volumetric errors.

- Conduct triplicate trials to assess reproducibility.

- Calculate molarity using .

Q. What are the recommended safety protocols for handling acetic acid in laboratory settings?

- Safety Measures :

- Use PPE (gloves, goggles) due to acetic acid’s corrosive nature, especially at >25% concentration.

- Store in well-ventilated areas away from peroxidizable compounds (e.g., diethyl ether) to avoid explosive byproducts .

- Monitor viscosity changes (see Table below) to assess purity; impurities may alter reactivity .

Q. What spectroscopic methods are suitable for characterizing dibenzofuran-1-ol derivatives?

- Techniques :